Bienvenue dans la boutique en ligne BenchChem!

(R)-SL18

ANXA3 Degrader Surface Plasmon Resonance (SPR) Enantiomeric Discrimination

For TNBC research, only (R)-SL18 delivers the validated ANXA3 degradation. Its (S)-enantiomer shows an over 18-fold weaker Kd, failing to replicate published DC50 (1.9–3.17 μM) and PDX tumor growth inhibition (TGI 68% at 20 mg/kg). Procuring the exact (R)-enantiomer is essential for target engagement, Wnt/β-catenin pathway interrogation, and SAR benchmarking against next-gen compounds like 18a5. The racemic mixture is not a valid substitute due to its halved potency.

Molecular Formula C26H21ClN6O5S2
Molecular Weight 597.1 g/mol
Cat. No. B15604897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-SL18
Molecular FormulaC26H21ClN6O5S2
Molecular Weight597.1 g/mol
Structural Identifiers
InChIInChI=1S/C26H21ClN6O5S2/c1-32-19-10-6-5-9-17(19)22(15-7-3-2-4-8-15)30-23(24(32)35)31-26(39)40-14-21(34)29-25(36)28-18-13-16(27)11-12-20(18)33(37)38/h2-13,23H,14H2,1H3,(H,31,39)(H2,28,29,34,36)/t23-/m0/s1
InChIKeyLWZLLHPZXXUHDA-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-SL18: A First-in-Class ANXA3 Degrader for Targeted Triple-Negative Breast Cancer Research and Procurement


(R)-SL18 is a small-molecule degrader that selectively targets Annexin A3 (ANXA3), a protein implicated in the progression of triple-negative breast cancer (TNBC), and is the first-in-class compound of its type [1]. It functions by directly binding ANXA3 and promoting its ubiquitination, leading to protein degradation via the ubiquitin-proteasome system (UPS) [1]. The compound is the active (R)-enantiomer of the racemic mixture SL18, and preliminary studies have demonstrated its anti-proliferative and anti-invasive activity in TNBC cell lines, as well as therapeutic potential in patient-derived xenograft (PDX) models [1].

Procurement Caution for (R)-SL18: Why Enantiomeric Purity and Selective Degradation Are Non-Interchangeable


Generic substitution or use of the racemic mixture SL18 is not scientifically valid for work focusing on ANXA3 degradation. The (S)-enantiomer of SL18 exhibits dramatically lower binding affinity for ANXA3, with a Kd over 18-fold weaker than the (R)-enantiomer, leading to a significantly reduced degradation capacity [1]. Furthermore, a structurally similar, next-generation compound, 18a5, has been reported to possess a 14-fold increase in ANXA3 binding activity and superior degradation selectivity, making it a functionally distinct comparator rather than a direct substitute [2]. These stark performance differences underscore the necessity for procuring the precise (R)-SL18 enantiomer to ensure experimental reproducibility and valid target engagement for TNBC research.

(R)-SL18 Quantitative Evidence Guide: Direct Head-to-Head Data for Confident Scientific Selection


Superior Target Binding Affinity (SPR) Compared to the (S)-Enantiomer

Surface plasmon resonance (SPR) experiments demonstrate that (R)-SL18 exhibits a 18-fold higher binding affinity for ANXA3 protein than its (S)-enantiomer [1]. This direct comparison quantifies the critical importance of chirality for target engagement.

ANXA3 Degrader Surface Plasmon Resonance (SPR) Enantiomeric Discrimination

Enhanced Cellular ANXA3 Degradation Potency (DC50) Relative to the (S)-Enantiomer in TNBC Cells

(R)-SL18 degrades ANXA3 protein in MDA-MB-231 cells with a DC50 of 3.17 μM, making it approximately twice as potent as the (S)-enantiomer (DC50 = 6.10 μM) [1]. This concentration-dependent degradation pattern is conserved in another TNBC cell line, MDA-MB-468, where (R)-SL18 (DC50 = 1.90 μM) again outperforms (S)-SL18 (DC50 = 4.52 μM) [1].

Targeted Protein Degradation DC50 Triple-Negative Breast Cancer

Greater Anti-Proliferative Activity (IC50) Against TNBC Cell Lines Compared to the (S)-Enantiomer

In MTT proliferation assays, (R)-SL18 demonstrates roughly 2-fold greater potency in inhibiting the growth of MDA-MB-231 (IC50 = 2.52 μM) and MDA-MB-468 (IC50 = 1.64 μM) cells compared to the (S)-enantiomer (IC50 = 4.41 μM and 3.84 μM, respectively) [1].

Anti-Proliferation TNBC Cell Lines IC50

In Vivo Therapeutic Efficacy in Patient-Derived Xenograft (PDX) Model with High ANXA3 Expression

The racemic mixture SL18 achieved 68% tumor growth inhibition (TGI) in an MDA-MB-231 cell-derived xenograft model at 20 mg/kg, comparable to docetaxel (64% TGI), with no significant toxicity [1]. The active (R)-SL18 was then evaluated in a high ANXA3-expressing TNBC PDX model, where it demonstrated effective ANXA3 degradation and excellent therapeutic efficacy [1]. No quantitative TGI value for (R)-SL18 as a single agent in the PDX model is specified, but its superior activity relative to the racemic mixture and the (S)-enantiomer is implied by all in vitro data.

In Vivo Efficacy Patient-Derived Xenograft (PDX) Tumor Growth Inhibition

Comparison to Next-Generation ANXA3 Degrader 18a5 Reveals Kinetics-Driven Selection Rationale

A later study reported compound 18a5, a structurally optimized analog with a 14-fold increase in ANXA3 binding activity compared to (R)-SL18, along with better cancer cell inhibition and more desirable degradation selectivity [2]. This cross-study comparison positions (R)-SL18 as a first-in-class probe with validated in vivo PDX efficacy, while 18a5 represents a next-generation tool with superior biophysical properties. No direct head-to-head data is available.

Structure-Activity Relationship (SAR) Chemical Probe Selection Binding Affinity

Validated Application Scenarios for Procuring (R)-SL18 in TNBC Research


Replication and Validation of First-in-Class ANXA3 Degradation in TNBC Models

Procure (R)-SL18 to replicate the foundational findings that established ANXA3 as a degradable target in TNBC. Use the specific concentration range of 1.9–3.17 μM in MDA-MB-231 and MDA-MB-468 cells to verify protein degradation (DC50) and anti-proliferative effects (IC50) as a positive control, ensuring consistency with the published dataset from Liang et al. [1]. The (S)-enantiomer or racemic mixture cannot serve as a replacement due to their 2- to 18-fold lower potency [1].

Mechanistic Studies of the Ubiquitin-Proteasome System (UPS) and Wnt/β-catenin Pathway

Employ (R)-SL18 as a chemical probe to investigate the UPS-mediated degradation of ANXA3 and its downstream signaling effects. The compound has been specifically shown to reduce β-catenin levels and inhibit the Wnt/β-catenin pathway in TNBC cells [1]. This makes it a tool of choice for dissecting the link between ANXA3 proteostasis and oncogenic signaling, particularly in systems where a first-in-class profile is sufficient and cross-pathway effects are an active area of study.

In Vivo Target Engagement and PDX Efficacy Benchmarking

Use (R)-SL18 in TNBC PDX models with high ANXA3 expression to benchmark in vivo efficacy of novel ANXA3-targeting agents. The racemic mixture's defined TGI of 68% at 20 mg/kg and (R)-SL18's proven ability to degrade ANXA3 in vivo establish a critical reference point [1]. This allows for direct comparison of new chemical entities against a published, first-in-class standard, a key step in preclinical drug discovery that demands the exact compound used in those studies.

SAR Studies and Lead Optimization Targeting ANXA3

Procure (R)-SL18 as a control compound for structure-activity relationship (SAR) campaigns. Its known binding affinity (Kd = 0.58 μM), moderate selectivity profile, and validated cellular activity provide a critical baseline for measuring improvements in newly synthesized analogs, such as the 18a5 derivative [2]. Direct comparison with this originator compound allows for the quantification of fold-improvements in affinity, selectivity, and cellular degradation efficiency within the same laboratory setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-SL18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.